

Dimethyl 2-Oxomalonate: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: *Dimethyl 2-oxomalonate*

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Introduction: Unveiling a Trifunctional Synthetic Linchpin

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available reagents, those possessing multiple, orthogonally reactive functional groups offer unparalleled synthetic versatility. **Dimethyl 2-oxomalonate**, also known by its IUPAC name dimethyl 2-oxopropanedioate, stands out as a preeminent example of such a scaffold.^[1] This technical guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and critical applications, particularly within the realm of pharmaceutical research and development. As a trifunctional molecule featuring a central electrophilic ketone flanked by two ester moieties, it serves as a powerful linchpin for generating molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. **Dimethyl 2-oxomalonate** is a small, yet highly functionalized organic molecule.

IUPAC Name: dimethyl 2-oxopropanedioate[1] Synonyms: Dimethyl ketomalonate, Dimethyl mesoxalate, Propanedioic acid, oxo-, dimethyl ester[1] CAS Number: 3298-40-6[1] Molecular Formula: C₅H₆O₅[1]

The molecule's structure is characterized by a central ketone carbonyl group at the C2 position of a propane backbone, with two methyl ester groups attached to C1 and C3.

Caption: Figure 1: 2D Structure of **Dimethyl 2-Oxomalonate**.

The central carbonyl group is highly electrophilic, a characteristic that is somewhat moderated by the electron-withdrawing nature of the adjacent ester groups. This high electrophilicity dictates much of its reactivity. In the presence of water, **dimethyl 2-oxomalonate** readily forms a stable hydrate, dimethyl 2,2-dihydroxypropanedioate, a white crystalline solid. This propensity for hydration is a key consideration in its handling and reaction setup.

Property	Value	Source
Molecular Weight	146.10 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	164 °C	TCI Chemicals[3]
Density	~1.2 g/cm ³	(Predicted)
Solubility	Soluble in water (with hydration), common organic solvents	[2]
InChIKey	VVOCYQDSDXLBEA-UHFFFAOYSA-N	[1]

Synthesis of Dimethyl 2-Oxomalonate

The primary and most efficient route to **dimethyl 2-oxomalonate** involves the oxidation of the active methylene group in its precursor, dimethyl malonate. Several oxidative methods have been reported, with varying degrees of efficiency and scalability.

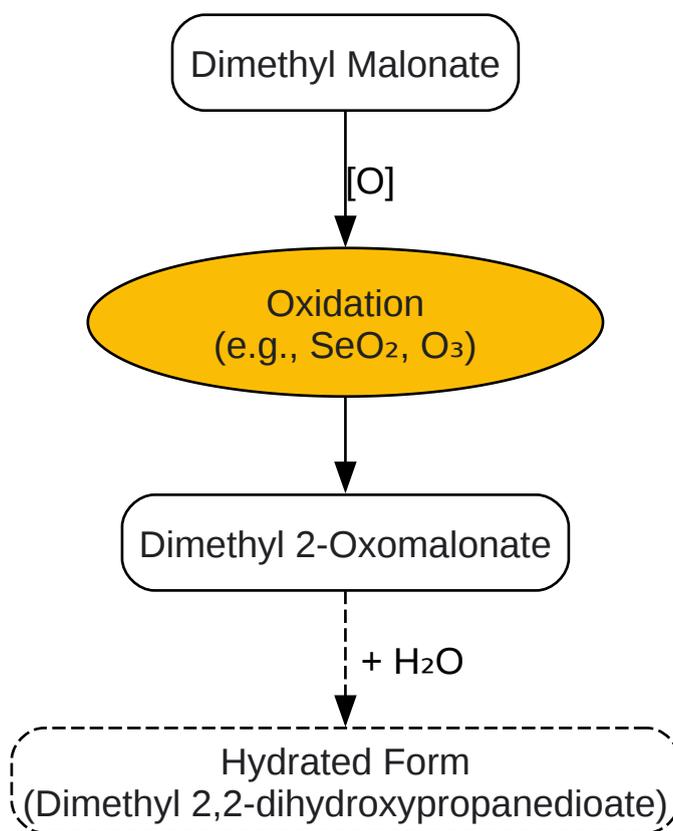


Figure 2: General Synthesis Workflow

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Caption: Figure 2: General Synthesis Workflow.

Oxidation with Selenium Dioxide

The Riley oxidation, utilizing selenium dioxide (SeO₂), is a classical method for the oxidation of α -methylene groups adjacent to carbonyls.[4] This method is effective but requires careful handling due to the toxicity of selenium compounds.[4] The reaction proceeds by an initial ene reaction followed by a [2][5]-sigmatropic rearrangement.

General Experimental Protocol: Riley Oxidation Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of dimethyl malonate. The formation of a red selenium precipitate indicates the progression of the oxidation.

- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl malonate (1.0 eq) and a suitable solvent such as dioxane or acetic acid.

- Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.
- Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight.
- Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The elemental selenium byproduct is removed by filtration.
- Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield **dimethyl 2-oxomalonate** as a colorless oil.

Ozonolysis

A more modern and often higher-yielding method involves the ozonolysis of a precursor like dimethyl benzalmalonate.[2] This method, reported in Organic Syntheses, provides a reliable route to the desired product.

Experimental Protocol: Ozonolysis of Dimethyl Benzalmalonate Causality: This two-step procedure first creates a suitable alkene substrate (dimethyl benzalmalonate) from dimethyl malonate, which is then cleaved by ozone. The benzaldehyde starting material is chosen for its high reactivity and the crystallinity of the intermediate, which aids purification.

- Synthesis of Dimethyl Benzalmalonate:
 - In a flask, combine dimethyl malonate (1.0 eq), benzaldehyde (1.0 eq), piperidine (0.1 eq), and benzoic acid (0.1 eq) in benzene.
 - Heat the mixture at reflux with a Dean-Stark trap to remove water. After completion, cool the mixture, wash with water and brine, dry over MgSO_4 , and concentrate. The crude product can be purified by recrystallization or distillation.
- Ozonolysis:
 - Dissolve the purified dimethyl benzalmalonate in a suitable solvent (e.g., dichloromethane) and cool the solution to $-78\text{ }^\circ\text{C}$.
 - Bubble ozone gas through the solution until a persistent blue color indicates an excess of ozone.

- Purge the solution with nitrogen or oxygen to remove excess ozone.
- Reductive Workup:
 - Add a reducing agent, such as dimethyl sulfide (DMS), to the cold solution to quench the ozonide intermediate.[6]
 - Allow the mixture to warm to room temperature and stir overnight.
- Purification:
 - Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
 - The resulting crude product is purified by vacuum distillation to afford **dimethyl 2-oxomalonate** with a reported yield of 76%.[2]

Chemical Reactivity and Synthetic Utility

The synthetic power of **dimethyl 2-oxomalonate** stems from its trifunctional nature, enabling its participation in a wide array of chemical transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[7][8] While **dimethyl 2-oxomalonate** itself contains ester groups that activate the (now nonexistent) central methylene protons of its precursor, its highly electrophilic central ketone readily serves as the carbonyl component for reactions with other active methylene compounds.

Mechanism: The reaction is typically catalyzed by a mild base (e.g., piperidine, triethylamine), which deprotonates the active methylene compound (e.g., malononitrile, another malonate ester) to form a stabilized carbanion. This nucleophile then attacks the electrophilic ketone of **dimethyl 2-oxomalonate**. Subsequent protonation and dehydration yield the α,β -unsaturated product.[5][7][9]

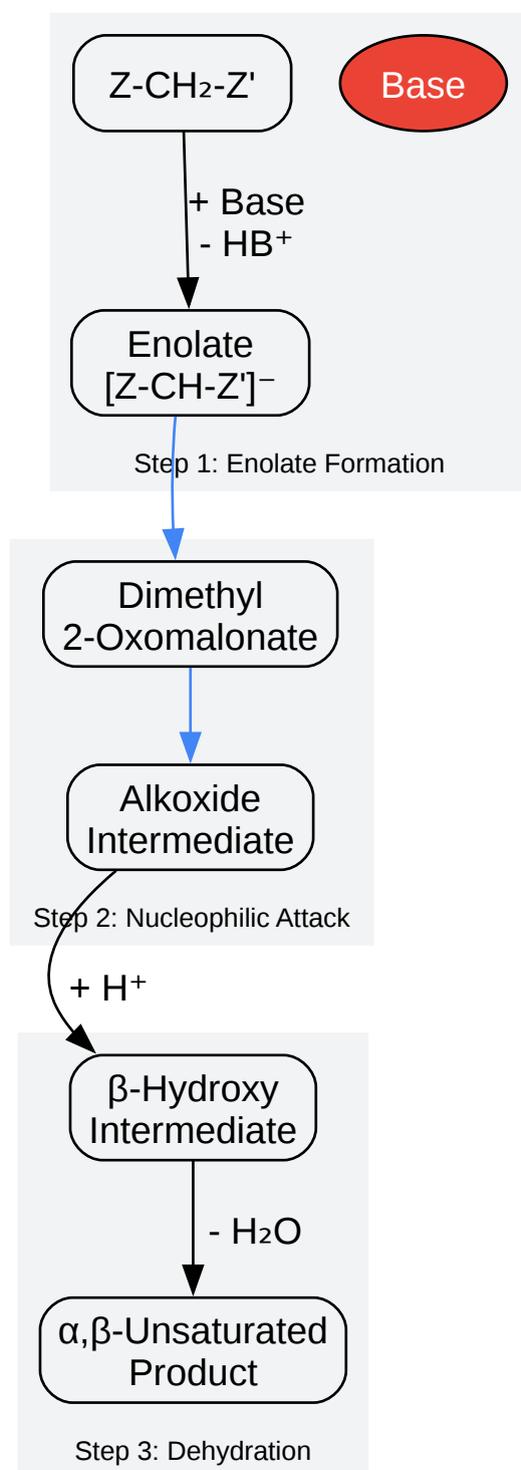


Figure 3: Knoevenagel Condensation Mechanism

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Caption: Figure 3: Knoevenagel Condensation Mechanism.

Diels-Alder Reactions

The electron-deficient nature of the central carbonyl group makes **dimethyl 2-oxomalonate** an excellent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.^[10] It can react with electron-rich conjugated dienes, such as cyclopentadiene, to form six-membered rings with high stereospecificity. This reaction is a powerful tool for constructing complex cyclic and bicyclic systems.^[10] The reaction with cyclic dienes typically favors the formation of the endo product due to secondary orbital interactions in the transition state.^{[6][11][12]}

Applications in Drug Discovery and Development

The structural motifs accessible through the reactions of **dimethyl 2-oxomalonate** are prevalent in numerous biologically active molecules. Its ability to serve as a precursor for complex heterocycles makes it particularly valuable in medicinal chemistry.

Malonate derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including quinolone antibiotics and various antiviral agents.^{[3][9][13]} For instance, the condensation of hydrazides with diethyl 2-oxomalonate has been employed in the synthesis of novel quinoxalinone-based compounds investigated as potential drug candidates, including for applications against SARS-CoV-2.^[14] The ability to construct complex scaffolds from this relatively simple starting material underscores its importance in generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. For example, dimethyl (1-diazo-2-oxopropyl)phosphonate, a key reagent in the Ohira-Bestmann reaction for alkyne synthesis, is prepared from dialkyl (2-oxopropyl)phosphonate, a structural relative of **dimethyl 2-oxomalonate**, highlighting the utility of this class of compounds in creating versatile synthetic tools.^{[15][16][17][18]}

Spectroscopic and Physical Data Summary

Accurate characterization is essential for confirming the identity and purity of synthetic intermediates. The following table summarizes key spectroscopic data for **dimethyl 2-oxomalonate**.

Data Type	Characteristic Features
^1H NMR	A single sharp singlet is expected for the six equivalent protons of the two methyl ester groups. The chemical shift will be influenced by the adjacent carbonyls. In CDCl_3 , this peak typically appears around δ 3.8-4.0 ppm.
^{13}C NMR	Three distinct signals are expected: one for the methyl carbons ($\sim\delta$ 53 ppm), one for the ester carbonyl carbons ($\sim\delta$ 160-165 ppm), and one for the highly deshielded central ketone carbon ($\sim\delta$ 180-190 ppm). [19] [20]
FT-IR (neat)	Strong, characteristic C=O stretching absorptions will be prominent. Two distinct bands are expected: one for the ester carbonyls (typically ~ 1740 - 1760 cm^{-1}) and another for the central ketone carbonyl (~ 1720 - 1740 cm^{-1}). C-O stretching bands will also be present in the 1100 - 1300 cm^{-1} region. [21] [22] [23]
Mass Spec (EI)	The molecular ion peak (M^+) at $m/z = 146$ should be observable. Common fragmentation patterns include the loss of a methoxy radical ($\bullet\text{OCH}_3$, M-31) and a methoxycarbonyl radical ($\bullet\text{COOCH}_3$, M-59). [24] [25]

Safety and Handling

As with any active chemical reagent, proper safety protocols must be strictly followed when handling **dimethyl 2-oxomalonate**.

- **General Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- **Hazards:** While comprehensive toxicological data is limited, compounds of this class may cause skin and eye irritation. Avoid inhalation of vapors and direct contact with skin and

eyes.

- Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it readily forms a hydrate.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Dimethyl 2-oxomalonate is a synthetically powerful and versatile building block whose utility is rooted in its unique trifunctional architecture. Its high electrophilicity and multiple reaction sites enable the efficient construction of complex cyclic, heterocyclic, and polyfunctionalized acyclic systems. From fundamental transformations like the Knoevenagel condensation and Diels-Alder reaction to its application in the synthesis of medicinally relevant scaffolds, this reagent provides a reliable and strategic entry point for advanced organic synthesis. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers and drug development professionals to fully exploit its synthetic potential in their scientific endeavors.

References

- Wikipedia. Diethyl oxomalonate. [\[Link\]](#)
- Asfandyar, M. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube, 2025. [\[Link\]](#)
- Pure Chemistry. Knoevenagel condensation mechanism and applications. Pure Chemistry, 2023. [\[Link\]](#)
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [\[Link\]](#)
- Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [\[Link\]](#)
- Zaoui, A. et al. "A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent

- molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity". PubMed Central, 2022. [\[Link\]](#)
- Google Patents.
 - Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [\[Link\]](#)
 - ResearchGate. Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. [\[Link\]](#)
 - ResearchGate. Synthesis of compounds (9), (10), (11). Reagents and conditions. [\[Link\]](#)
 - Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development, 2016. [\[Link\]](#)
 - Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [\[Link\]](#)
 - Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 2010. [\[Link\]](#)
 - Balci, M. Basic ^1H - and ^{13}C -NMR Spectroscopy. Elsevier, 2005. [\[Link\]](#)
 - AdiChemistry. Selenium dioxide (SeO_2) - Riley oxidation. [\[Link\]](#)
 - Madhusudhan, G. et al. "An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate". Der Pharma Chemica, 2011. [\[Link\]](#)
 - Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. [\[Link\]](#)
 - PubMed. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. [\[Link\]](#)
 - ResearchGate. Synthesis of Dimethyl 2-(2Alkyl1,3-diaryl-3-oxopropyl)malonates and Their Reactions with Amines. [\[Link\]](#)
 - YouTube. Reagent SeO_2 Selenium dioxide oxidation Riley oxidation part 1. [\[Link\]](#)

- PubMed Central. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. [\[Link\]](#)
- Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscopy of Organic Material. [\[Link\]](#)
- ChemConnections. Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [\[Link\]](#)
- Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. [\[Link\]](#)
- ResearchGate. Selenium Dioxide Oxidation. [\[Link\]](#)
- Wikipedia. Diels–Alder reaction. [\[Link\]](#)
- PubMed Central. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. [\[Link\]](#)
- MDPI. A Complete ^1H and ^{13}C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [\[Link\]](#)
- Pearson+. Ozonolysis of an alkene, followed by treatment with dimethyl sulf.... [\[Link\]](#)
- ResearchGate. FTIR spectra at various concentrations of EG (1) + DMSO (2); w 1 = 0%,.... [\[Link\]](#)
- Google Patents. 2-(2,3-dimethyl phenyl)
- Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [\[Link\]](#)
- Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [\[Link\]](#)
- PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [\[Link\]](#)

- PubChem. **Dimethyl 2-oxomalonate**. [[Link](#)]

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Sources

1. Dimethyl 2-oxomalonate | C₅H₆O₅ | CID 547679 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
3. pdf.benchchem.com [pdf.benchchem.com]
4. adichemistry.com [adichemistry.com]
5. youtube.com [youtube.com]
6. researchgate.net [researchgate.net]
7. purechemistry.org [purechemistry.org]
8. Knoevenagel Condensation [organic-chemistry.org]
9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
10. A new derivative for oxosteroid analysis by mass spectrometry - PMC [pubmed.ncbi.nlm.nih.gov]
11. chemconnections.org [chemconnections.org]
12. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pubmed.ncbi.nlm.nih.gov]
13. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pubmed.ncbi.nlm.nih.gov]
14. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pubmed.ncbi.nlm.nih.gov]
15. researchgate.net [researchgate.net]
16. researchgate.net [researchgate.net]
17. orgsyn.org [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. surfacesciencewestern.com [surfacesciencewestern.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
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